molecular formula C19H15F2N7O B11232463 4-(2,4-difluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,4-difluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11232463
M. Wt: 395.4 g/mol
InChI Key: FGYBLCPBUUAGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including pyrazole, pyridine, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple stepsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the structure .

Scientific Research Applications

4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-DIFLUOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of rings and the presence of fluorine atoms, which enhance its biological activity and stability. Its ability to inhibit multiple enzymes and interact with various molecular pathways makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H15F2N7O

Molecular Weight

395.4 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H15F2N7O/c1-9-18-13(12-4-3-11(20)7-14(12)21)8-17(29)22-19(18)28(25-9)16-6-5-15-24-23-10(2)27(15)26-16/h3-7,13H,8H2,1-2H3,(H,22,29)

InChI Key

FGYBLCPBUUAGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)F)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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